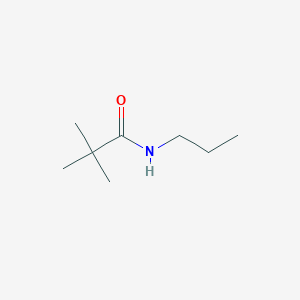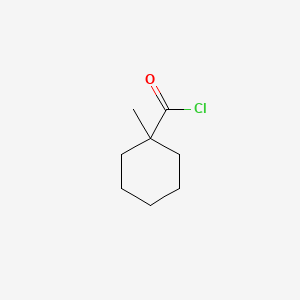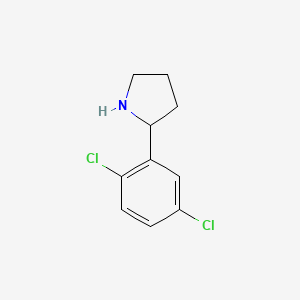
2-(2,5-Dichlorophenyl)pyrrolidine
説明
“2-(2,5-Dichlorophenyl)pyrrolidine” is a compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 . It is also known as Deschloroketamine (DK), a designer drug first synthesized in the 1970s.
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dichlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a 2,5-dichlorophenyl group . The InChI code for this compound is 1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 .Physical And Chemical Properties Analysis
“2-(2,5-Dichlorophenyl)pyrrolidine” is a solid or liquid compound that should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
-
Medicinal Chemistry
- Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- Bioactive molecules with target selectivity are characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
-
Pharmaceutical Field
- Pyrrolidine-2,5-dione derivatives have been prepared for therapeutic purposes such as diabetes, inflammation, epilepsy, cancer, pain, depression, and infectious diseases .
- A pyrrolidine 2,5-dione derivative was synthesized from indole, benzaldehyde, and succinimide as an antibacterial agent against Escherichia coli .
- Other studies showed the preparation of some pyrrolidine-2,5-diones analogs via condensation of an α,β-unsaturated anhydride with an amine derivative as an antibacterial agent against Staphylococcus aureus .
-
Antibacterial Research
- Pyrrolidine-2,5-dione derivatives have shown biological activity against Gram-negative bacteria .
- The compounds were synthesized from N-hydroxysuccinimide and their effects on both Gram-negative and Gram-positive bacteria were evaluated using the minimum inhibitory concentration method .
- The results indicated that some compounds decreased the growth of Gram-negative bacteria .
-
Pharmacology
- Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents .
- They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- This field has seen recent advancements (especially during 2015–2023) in the exploration of pyrrolidine derivatives, emphasizing their significance as fundamental components of the skeletal structure .
- Pyrrolidine derivatives exhibit a wide range of important activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
-
Drug Research and Development
- Pyrrolidine is one of the important heterocyclic compounds containing five-membered nitrogen atoms, and is the core structure of numerous biologically and pharmacologically active molecules .
- Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
- Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
-
Infectious Diseases
-
Molecular Docking Studies
- Acetone O-((2,5-dichlorophenyl)sulfonyl) oxime, a compound prepared from 2,5-dichlorophenylsulfonyl chloride and acetone oxime, was used in molecular docking studies with cholinesterase enzymes .
- The average affinity of the compound with the acetylcholinesterase and butyrylcholinesterase was calculated at -7.46 ± 0.14 and -6.70 ± 0.00 kcal/mol, respectively .
- These findings might be useful towards the applications of the compound studied .
-
Synthesis of Biologically Active Compounds
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
-
Cytotoxic Activity
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
将来の方向性
特性
IUPAC Name |
2-(2,5-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWHFAUOXMVIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299313 | |
| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenyl)pyrrolidine | |
CAS RN |
383127-70-6 | |
| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



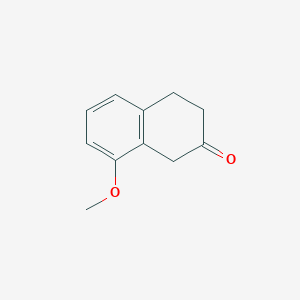
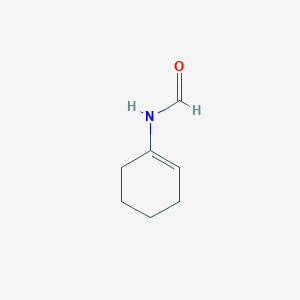
![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)
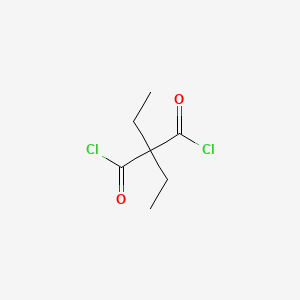
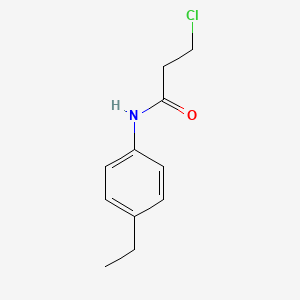
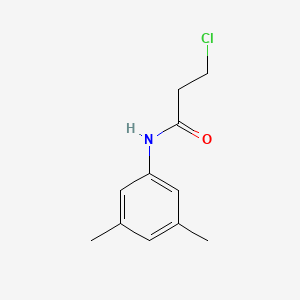
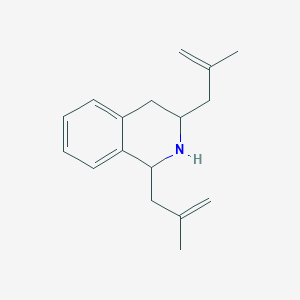
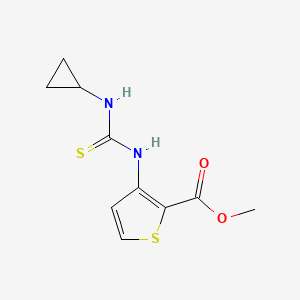
![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)
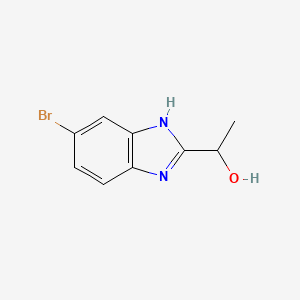
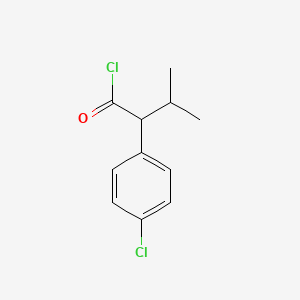
![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)
